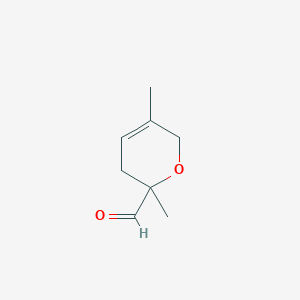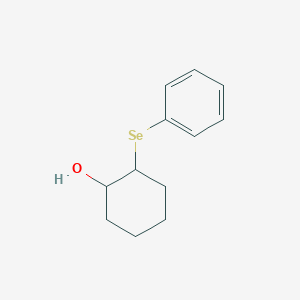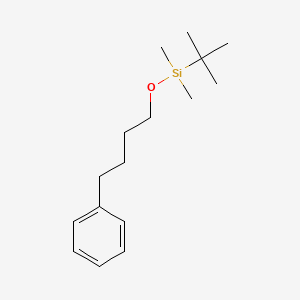![molecular formula C6H13N3O B14464667 (NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine typically involves the reaction of a ketone or aldehyde with hydrazine or hydroxylamine. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the hydrazone. For example, the reaction between a ketone and hydroxylamine can be carried out in an ethanol-water mixture with hydrochloric acid as the catalyst .
Industrial Production Methods
Industrial production of hydrazones, including this compound, often involves large-scale reactions in solvent systems that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the original ketone or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve mild temperatures and solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazone can yield oximes, while reduction can regenerate the original ketone or aldehyde .
Applications De Recherche Scientifique
(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine involves its ability to form stable complexes with various biomolecules. The compound can react with carbonyl groups in proteins and other molecules, leading to the formation of hydrazone linkages. This reactivity is exploited in protein labeling and other biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both hydrazine and hydroxylamine functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C6H13N3O |
|---|---|
Poids moléculaire |
143.19 g/mol |
Nom IUPAC |
(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine |
InChI |
InChI=1S/C6H13N3O/c1-6(2,3)5(9-7)4-8-10/h4,10H,7H2,1-3H3/b8-4+,9-5+ |
Clé InChI |
FANRMXPRZQIBQT-KBXRYBNXSA-N |
SMILES isomérique |
CC(C)(C)/C(=N/N)/C=N/O |
SMILES canonique |
CC(C)(C)C(=NN)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


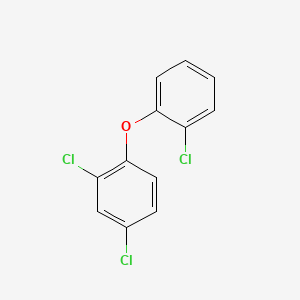


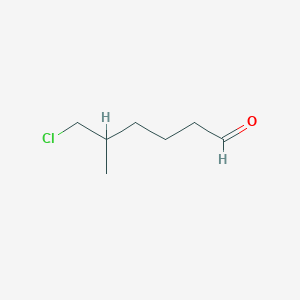
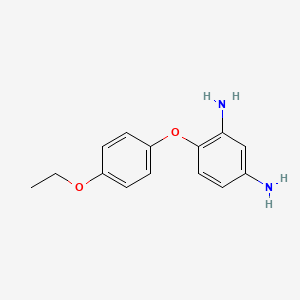

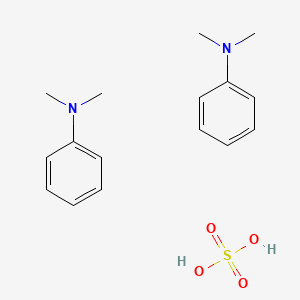
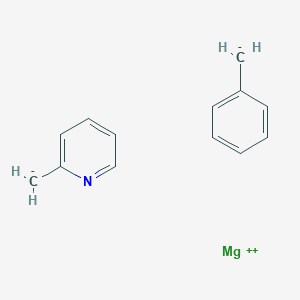
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

